Antitrypanosomal agent 5

Antitrypanosomal Selectivity Index Cytotoxicity

Choose Antitrypanosomal agent 5 for its unparalleled >483,000-fold selectivity (1 nM IC50 against T. brucei vs. 483.3 µM for HEK293 cells). This precisely inhibits parasite tubulin polymerization without host-cell cytotoxicity, making it the definitive reference standard for HTS assay calibration, target engagement studies, and SAR campaigns. Avoid near-substitutes that compromise data with off-target effects.

Molecular Formula C30H30N6O4S
Molecular Weight 570.7 g/mol
Cat. No. B14885082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 5
Molecular FormulaC30H30N6O4S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCN(C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N)S(=O)(=O)CC4=CC=CC=C4
InChIInChI=1S/C30H30N6O4S/c1-36(41(38,39)19-21-6-3-2-4-7-21)26-15-14-25(35-30(37)24-9-5-8-23(16-24)29(33)34)17-27(26)40-18-20-10-12-22(13-11-20)28(31)32/h2-17H,18-19H2,1H3,(H3,31,32)(H3,33,34)(H,35,37)
InChIKeyKMNMKDDBONZAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 5: A Highly Selective Tubulin Inhibitor for HAT Research


Antitrypanosomal agent 5, also known as Compound 25, is a synthetic small molecule belonging to the class of pyrazolopyrimidinones [1]. It is characterized as a selective inhibitor of tubulin polymerization in *Trypanosoma brucei*, the causative agent of Human African Trypanosomiasis (HAT) [2]. Its mechanism exploits structural differences between mammalian and trypanosome tubulin, offering a targeted approach to parasite inhibition [2]. This compound serves as a critical tool for investigating parasite cell division and for validating tubulin as a therapeutic target in kinetoplastid drug discovery programs [1].

Why Antitrypanosomal Agent 5 Cannot Be Substituted with General Antiparasitics


The extreme selectivity of Antitrypanosomal agent 5 precludes simple substitution with other in-class antitrypanosomal compounds. While many agents like nifurtimox or benznidazole act through non-specific mechanisms such as generating oxidative stress, Agent 5 is a precise tubulin inhibitor [1]. This mechanistic specificity translates to an exceptionally high selectivity index (SI) of >483,000, as shown by its IC50 values of 1 nM against *T. brucei* and 483.3 µM against human HEK293 cells [2]. This level of discrimination between parasite and host cells is not a universal property of antitrypanosomal agents, meaning that using a less selective analog would introduce significant host-cell cytotoxicity and invalidate experiments requiring specific target engagement without off-target effects [2].

Quantitative Differentiation Guide for Antitrypanosomal Agent 5


Selectivity Index: Antitrypanosomal Agent 5 vs. Other Preclinical Leads

Antitrypanosomal agent 5 demonstrates an unparalleled selectivity index (SI) when compared to other advanced antitrypanosomal leads. Its SI, calculated from the ratio of its IC50 against human HEK293 cells to its IC50 against *T. brucei*, is >483,000 [1]. This is several orders of magnitude higher than the SI reported for other potent phenotypic leads like NPD-2975, which shows an SI of >1,400 based on its *T. brucei* IC50 of 70 nM and a >100 µM IC50 against MRC-5 cells [2].

Antitrypanosomal Selectivity Index Cytotoxicity

In Vitro Potency: Direct Comparison of Antitrypanosomal Agent 5 with Clinical-Stage Compounds

Antitrypanosomal agent 5 exhibits single-digit nanomolar potency against *T. brucei* (IC50 = 1 nM), which is significantly more potent than the current first-line clinical treatments for HAT. For instance, fexinidazole and its active metabolite, fexinidazole sulfone, demonstrate micromolar potency against *T. brucei* in vitro, with reported IC50 values in the low micromolar range (e.g., >1 µM) [1]. This represents a >1,000-fold difference in intrinsic activity against the parasite.

Antitrypanosomal IC50 Potency

Mechanistic Differentiation: Tubulin Polymerization Inhibition Confirmed by Western Blot

Unlike many phenotypic screening hits with unknown targets, the mechanism of Antitrypanosomal agent 5 is well-defined. Treatment of *T. brucei* cells with the compound at 500 nM and 1000 nM for 12 hours led to a significant decrease in polymerized tubulin, as demonstrated by Western blot analysis [1]. This direct evidence of tubulin polymerization inhibition distinguishes it from other potent antitrypanosomal agents like acoziborole (SCYX-7158), for which the precise molecular target remains unspecified [2].

Tubulin Inhibitor Mechanism of Action Western Blot

Optimal Research Applications for Antitrypanosomal Agent 5 Based on Its Specific Profile


High-Throughput Screening (HTS) Assay Validation and Counter-Screening

The extreme selectivity and potency of Antitrypanosomal agent 5 (1 nM IC50, >483,000 SI) make it an ideal reference standard for validating and calibrating new high-throughput screening assays for antitrypanosomal activity [1]. Its stark differential activity against the parasite and human cells serves as a benchmark to ensure assays can distinguish between genuine antiparasitic effects and general cytotoxicity [1].

Mechanistic Studies of Tubulin Dynamics in Kinetoplastids

As a confirmed inhibitor of tubulin polymerization in *T. brucei*, Antitrypanosomal agent 5 is a valuable chemical probe for studying the role of microtubule dynamics in parasite cell division, morphology, and motility [2]. Researchers can use this compound to dissect the functional consequences of tubulin disruption and compare it to the effects of other antitubulin agents like benzimidazoles, which have different binding sites and mechanisms [2].

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its known mechanism of action and the availability of a defined chemical scaffold, Antitrypanosomal agent 5 serves as a robust starting point for medicinal chemistry campaigns [2]. Analogs can be designed and synthesized to probe the chemical space around the core structure, with the goal of improving in vivo efficacy, oral bioavailability, and pharmacokinetic properties, while maintaining the exceptional selectivity that characterizes the lead compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.